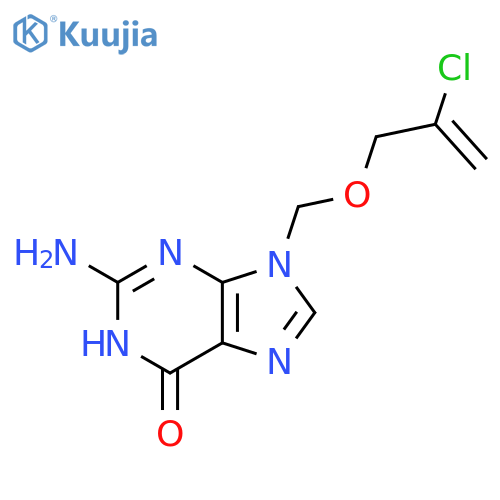

Cas no 1797982-93-4 (9-2-Chloroprop-2-en-1-yl)oxymethylguanine)

9-2-Chloroprop-2-en-1-yl)oxymethylguanine 化学的及び物理的性質

名前と識別子

-

- 2-amino-9-(((2-chloroprop-2-en-1-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one

- 9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine

- 714PGJ743E

- Q27265923

- 2-Amino-9-(((2-chloroallyl)oxy)methyl)-3H-purin-6(9H)-one

- 9-2-Chloroprop-2-en-1-yl)oxymethylguanine

-

- インチ: 1S/C9H10ClN5O2/c1-5(10)2-17-4-15-3-12-6-7(15)13-9(11)14-8(6)16/h3H,1-2,4H2,(H3,11,13,14,16)

- InChIKey: SEORDVRCKCNEQT-UHFFFAOYSA-N

- ほほえんだ: ClC(=C)COCN1C=NC2C(NC(N)=NC1=2)=O

計算された属性

- せいみつぶんしりょう: 255.052302g/mol

- どういたいしつりょう: 255.052302g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 372

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 94.5

- ぶんしりょう: 255.66g/mol

- 疎水性パラメータ計算基準値(XlogP): -0.2

9-2-Chloroprop-2-en-1-yl)oxymethylguanine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

9-2-Chloroprop-2-en-1-yl)oxymethylguanine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AX36844-1mg |

9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine |

1797982-93-4 | 1mg |

$788.00 | 2024-04-20 | ||

| TRC | C379785-25mg |

9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine |

1797982-93-4 | 25mg |

$ 3000.00 | 2023-09-08 | ||

| TRC | C379785-50mg |

9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine |

1797982-93-4 | 50mg |

$6148.00 | 2023-05-18 | ||

| TRC | C379785-100mg |

9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine |

1797982-93-4 | 100mg |

$7859.00 | 2023-05-18 |

9-2-Chloroprop-2-en-1-yl)oxymethylguanine 関連文献

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

9-2-Chloroprop-2-en-1-yl)oxymethylguanineに関する追加情報

Recent Advances in the Study of 9-(2-Chloroprop-2-en-1-yl)oxymethylguanine (CAS: 1797982-93-4)

9-(2-Chloroprop-2-en-1-yl)oxymethylguanine (CAS: 1797982-93-4) is a novel guanine derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique chloropropenyloxymethyl modification, has shown promising potential in antiviral and anticancer research. Recent studies have focused on its synthesis, mechanism of action, and therapeutic applications, making it a subject of intense scientific investigation.

The synthesis of 9-(2-Chloroprop-2-en-1-yl)oxymethylguanine involves a multi-step process that includes the protection of guanine, followed by the introduction of the chloropropenyloxymethyl group. Researchers have optimized this process to improve yield and purity, which is critical for its application in preclinical studies. The compound's structural features, particularly the reactive chlorine atom, make it a versatile intermediate for further chemical modifications aimed at enhancing its biological activity.

In terms of mechanism of action, 9-(2-Chloroprop-2-en-1-yl)oxymethylguanine has been shown to interfere with viral DNA replication by acting as a chain terminator. This property is particularly relevant in the context of herpesvirus infections, where the compound has demonstrated efficacy in inhibiting viral proliferation. Additionally, preliminary studies suggest that it may also target specific enzymes involved in cancer cell proliferation, although further research is needed to elucidate these pathways fully.

Recent in vitro and in vivo studies have highlighted the compound's low cytotoxicity to normal cells, which is a significant advantage for its potential therapeutic use. However, challenges remain in optimizing its pharmacokinetic properties, such as bioavailability and metabolic stability. Researchers are exploring various formulation strategies, including prodrug approaches, to address these limitations.

The future of 9-(2-Chloroprop-2-en-1-yl)oxymethylguanine research lies in its potential as a lead compound for the development of new antiviral and anticancer agents. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation from the laboratory to clinical trials. As the understanding of its biological targets and mechanisms deepens, this compound may pave the way for innovative therapies in the fight against viral infections and cancer.

1797982-93-4 (9-2-Chloroprop-2-en-1-yl)oxymethylguanine) 関連製品

- 2138268-30-9(2-({bicyclo4.1.0heptan-3-yl}methyl)-2H-1,2,3-triazol-4-amine)

- 1596953-14-8(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde)

- 1806737-37-0(4-(Chloromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1806858-85-4(3-(Aminomethyl)-2-(difluoromethyl)-6-iodo-4-(trifluoromethyl)pyridine)

- 1797123-34-2(N-(1-cyanocyclobutyl)-N-methyl-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide)

- 85614-52-4(4-Hydroxy-2-oxo-1-pyrrolidineacetic Acid Methyl Ester)

- 1396632-01-1(1-(3-fluoro-4-methylphenyl)-3-2-(4-methylpiperazin-1-yl)pyrimidin-5-ylurea)

- 2026076-56-0(3-Piperidinecarboxylic acid, 3-methoxy-, 1,1-dimethylethyl ester)

- 575444-12-1(Benzaldehyde, 4-methoxy-3-methyl-5-(phenylmethoxy)-)

- 2227813-15-0(3-(1R)-3-amino-1-hydroxypropylbenzonitrile)